4-n-HeptylthiophenylZinc bromide
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Overview
Description
4-n-HeptylthiophenylZinc bromide: is an organozinc compound with the molecular formula C13H19BrSZn and a molecular weight of 352.6471 . This compound is part of the organozinc family, which is known for its utility in organic synthesis, particularly in cross-coupling reactions. The presence of the thiophene ring and the heptyl chain makes it a versatile reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-n-HeptylthiophenylZinc bromide can be synthesized through the reaction of 4-n-heptylthiophenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically involves the formation of a Grignard reagent, which is then treated with zinc bromide to yield the desired organozinc compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-n-HeptylthiophenylZinc bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.
Substitution: It participates in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkoxides or amines are employed under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Various substituted thiophenes depending on the nucleophile used
Scientific Research Applications
Chemistry: 4-n-HeptylthiophenylZinc bromide is widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions. It serves as a key reagent for forming carbon-carbon bonds, which is essential in the synthesis of complex organic molecules .
Biology and Medicine: In biological research, this compound is used to synthesize bioactive molecules that can act as potential drug candidates. Its ability to form stable carbon-zinc bonds makes it valuable in medicinal chemistry for developing new pharmaceuticals .
Industry: Industrially, this compound is used in the production of polymers and advanced materials. Its reactivity and stability make it suitable for creating high-performance materials with specific properties .
Mechanism of Action
The mechanism of action of 4-n-HeptylthiophenylZinc bromide involves its role as a nucleophile in various organic reactions. The zinc atom in the compound coordinates with the electrophilic center of the substrate, facilitating the transfer of the heptylthiophenyl group. This coordination enhances the reactivity of the compound, making it an effective reagent in cross-coupling and substitution reactions .
Comparison with Similar Compounds
PhenylZinc bromide: Similar in structure but lacks the heptyl chain, making it less hydrophobic.
4-n-ButylthiophenylZinc bromide: Similar but with a shorter alkyl chain, affecting its solubility and reactivity.
4-n-OctylthiophenylZinc bromide: Similar but with a longer alkyl chain, which can influence its physical properties and reactivity.
Uniqueness: 4-n-HeptylthiophenylZinc bromide is unique due to its specific alkyl chain length, which balances hydrophobicity and reactivity. This makes it particularly useful in applications where moderate hydrophobicity is desired, such as in the synthesis of amphiphilic molecules and materials .
Properties
Molecular Formula |
C13H19BrSZn |
---|---|
Molecular Weight |
352.6 g/mol |
IUPAC Name |
bromozinc(1+);heptylsulfanylbenzene |
InChI |
InChI=1S/C13H19S.BrH.Zn/c1-2-3-4-5-9-12-14-13-10-7-6-8-11-13;;/h7-8,10-11H,2-5,9,12H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
FXZPEOALKMCPNC-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCSC1=CC=[C-]C=C1.[Zn+]Br |
Origin of Product |
United States |
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